molecular formula C19H18N3O5D3 B602481 Isradipine-d3 CAS No. 1189959-59-8

Isradipine-d3

Cat. No. B602481
M. Wt: 374.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Isradipine-d3 is a deuterium-labeled analogue of Isradipine . It is a 2,4-dihydropyridine and a selective agonist of L-type Ca2+ channels . Research has indicated that Isradipine has anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro .


Synthesis Analysis

Isradipine was chosen as a model drug due to its low solubility, photo-instability, and short elimination half-life . The physicochemical properties of the inclusion complexes were examined using differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FT-IR) .


Molecular Structure Analysis

The molecular weight of Isradipine-d3 is 374.41 and the molecular formula is C19H18D3N3O5 .


Chemical Reactions Analysis

Isradipine-d3 is a deuterium-labeled analogue of Isradipine . Isradipine is a 2,4-dihydropyridine, selective agonist of L-type Ca2+ channels . Research has indicated that Isradipine has anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro .


Physical And Chemical Properties Analysis

Isradipine-d3 is a yellow, fine crystalline powder which is odorless or has a faint characteristic odor . It is practically insoluble in water (<10 mg/L at 37ºC), but is soluble in ethanol and freely soluble in acetone, chloroform, and methylene chloride .

Scientific Research Applications

  • Parkinson’s Disease Research :

    • Venuto et al. (2021) investigated the plasma pharmacokinetics of Isradipine in participants with early Parkinson’s disease (PD) from a phase 3 trial. They aimed to explore the associations between drug exposure and clinical outcomes in PD progression (Venuto et al., 2021).
    • Guzmán et al. (2018) studied the effect of Isradipine on mitochondrial oxidant stress in substantia nigra dopaminergic neurons in mice, showing that Isradipine treatment remodeled these neurons, potentially reducing their vulnerability to mitochondrial and autophagic stress (Guzmán et al., 2018).
  • Transdermal Drug Delivery System :

    • Tirunagari et al. (2010) developed a matrix type controlled transdermal drug delivery system for Isradipine, to improve its bioavailability, which is limited due to extensive first-pass metabolism when administered orally (Tirunagari et al., 2010).
  • Hypertension Treatment :

    • Vidt (1990) reported on the clinical profile of Isradipine in the treatment of hypertension. The study highlighted its effectiveness and safety as a monotherapeutic agent, without significant adverse effects on lipid profile, carbohydrate tolerance, or renal function (Vidt, 1990).
    • Fitton and Benfield (1990) reviewed the pharmacodynamic and pharmacokinetic properties of Isradipine, noting its effectiveness in mild to moderate hypertension and potential role in chronic stable angina treatment (Fitton & Benfield, 1990).
  • Pregnancy and Hypertension :

    • Wide‐Swensson et al. (1995) studied the effects of Isradipine on pregnant women with hypertensive disorders, finding it effective in nonproteinuric hypertension without affecting fetal blood flow or maternal renal and liver function (Wide‐Swensson et al., 1995).
  • Nanoparticle Optimization for Hypertension Treatment :

    • Venugopal et al. (2016) optimized the process parameters for Isradipine polymeric nanoparticles, aiming to improve its bioavailability and antihypertensive efficacy (Venugopal et al., 2016).
  • Neuroprotection in Focal Ischemia :

    • Chandra et al. (1999) investigated the neuroprotective effects of Isradipine in a rat model of focal ischemia, demonstrating its potential in reducing brain infarction and providing an index of Isradipine’s neuroprotective activity (Chandra et al., 1999).

Safety And Hazards

Isradipine-d3 is toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, not to breathe dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Isradipine is a calcium channel blocker that is used to treat hypertension . It is sometimes used together with a diuretic or “water pill” and may also be used for purposes not listed in the medication guide . The response is dose-related between 5 to 10 mg daily .

properties

IUPAC Name

3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIYCCIJYRONP-VPYROQPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662045
Record name (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isradipine-d3

CAS RN

1189959-59-8
Record name (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To achieve the afore-mentioned objects, the present invention provides for a process for the manufacture of the Isradipine which, involves two steps. In the first step 2,1,3-benzoxadiazole-4-carboxaldehyde is reacted with methyl acetoacetate in the presence of acetic acid and piperidine in diisopropyl ether. The product 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is isolated and purified to get substantially high purity product with less than 0.3% 2,1,3-benzoxadiazole-4-carboxaldehyde content present in the purified product. In the second step the purified intermediate 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is reacted with isopropyl-β-aminocrotonate in ethanol at 25 to 35° C. The crude Isradipine is crystallised from ethanol to get pure Isradipine having substantially higher purity and containing lower amount of the symmetrical ester isomers (III) and (IV).
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2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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